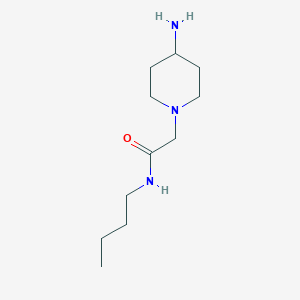![molecular formula C11H17BrN2S B1464543 {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine CAS No. 1282200-36-5](/img/structure/B1464543.png)
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine
Overview
Description
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine, also known as 4-BTMA, is a novel synthetic compound that has recently been gaining recognition in the scientific community. This compound has been studied for its potential applications in the fields of medicinal chemistry, synthetic organic chemistry, and drug development.
Scientific Research Applications
Synthesis of Bioactive Molecules
Piperidine derivatives, such as the compound , are crucial in the synthesis of bioactive molecules. They serve as key intermediates in the production of various pharmaceuticals. The versatility of the piperidine ring allows for the creation of compounds with potential antibacterial, antifungal, and antiviral properties .
Development of Central Nervous System (CNS) Drugs
The structural motif of piperidine is often found in drugs targeting the CNS. This compound’s ability to cross the blood-brain barrier makes it valuable for the development of treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Cancer Research
Piperidine derivatives are explored for their anticancer properties. They can be designed to interfere with cell division and proliferation, making them candidates for chemotherapy drugs. Research is ongoing to optimize their efficacy and reduce side effects .
Pain Management
Compounds containing the piperidine structure are known to influence opioid receptors, which can be leveraged in pain management. They are studied for their analgesic properties to create new painkillers that are more effective and have fewer side effects .
Agricultural Chemicals
The structural flexibility of piperidine derivatives allows them to be used in the synthesis of agrochemicals. They can act as insecticides, herbicides, or fungicides, contributing to crop protection and yield improvement .
Material Science
In material science, piperidine derivatives are used to synthesize novel organic compounds with unique properties. These materials can have applications in electronics, coatings, and as catalysts in various chemical reactions .
Mechanism of Action
Target of Action
The primary targets of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine are currently unknown. This compound is a derivative of imine , a class of organic compounds known for their broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic effects . .
Mode of Action
As an imine derivative, it may interact with its targets through the imine functional group (–C=N–), also known as azomethine . The exact nature of these interactions and the resulting changes are currently unknown.
Safety and Hazards
The safety and hazards associated with “{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine” are not well-documented in the current literature. It’s important to handle all chemical compounds with care and appropriate safety measures, especially when their safety profiles are not well-known .
properties
IUPAC Name |
[1-[(4-bromothiophen-2-yl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2S/c12-10-4-11(15-8-10)7-14-3-1-2-9(5-13)6-14/h4,8-9H,1-3,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWUWORQEFEHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CS2)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)







![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)
![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)
![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)

